molecular formula C12H15ClN2O4 B1527986 Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate CAS No. 1346446-94-3

Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate

Cat. No.: B1527986
CAS No.: 1346446-94-3
M. Wt: 286.71 g/mol
InChI Key: SYDXKMMBOQVVSA-UHFFFAOYSA-N
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Description

Historical Context and Significance

The development of tert-butyl (7-chloro-2,3-dihydro-dioxino[2,3-b]pyridin-6-yl)carbamate can be traced to the broader evolution of dioxino-pyridine chemistry that gained momentum in the early 2000s. The foundational work in this area involved the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives from readily available 2-nitro-3-oxiranylmethoxypyridine precursors via Smiles rearrangement reactions. This synthetic methodology demonstrated how variations in reaction conditions could affect product distribution, leading to the development of more selective synthetic routes for accessing these heterocyclic systems.

The historical significance of this compound class extends beyond mere synthetic curiosity, as these molecules have found applications in pharmaceutical research and materials science. The incorporation of carbamate functionality into the dioxino-pyridine framework represents a strategic approach to creating compounds with enhanced stability and reactivity profiles. The tert-butyl carbamate group, in particular, has gained recognition as one of the most versatile protecting groups in organic synthesis, providing stability under basic conditions while remaining removable under acidic conditions.

The emergence of this specific compound coincides with the broader recognition of carbamates as crucial functional groups in drug design and medicinal chemistry applications. The strategic positioning of the chloro substituent at the 7-position and the carbamate group at the 6-position creates a unique electronic environment that can be exploited for various chemical transformations and biological interactions.

Classification within Carbamate Compounds

tert-Butyl (7-chloro-2,3-dihydro-dioxino[2,3-b]pyridin-6-yl)carbamate belongs to the broader class of organic carbamates, which are characterized by the presence of the carbamate functional group (-NH-CO-O-). Within this classification, the compound represents a specialized subclass of aryl carbamates, where the carbamate nitrogen is directly attached to an aromatic heterocyclic system. The aryl oxygen-carbamate group is recognized as among the strongest of the directed metalation groups in directed ortho metalation chemistry, making these compounds particularly valuable for regioselective synthetic transformations.

The tert-butyl carbamate moiety specifically classifies this compound within the category of alkyl carbamates, where the oxygen atom of the carbamate group is bonded to a tertiary alkyl group. This structural feature imparts unique properties to the molecule, including enhanced steric hindrance around the carbamate carbonyl group and increased stability toward nucleophilic attack. The tert-butyl group serves as an effective protecting group that can be selectively removed under acidic conditions without affecting other functional groups in the molecule.

From a structural perspective, the compound also belongs to the family of bicyclic heterocycles, specifically those containing both oxygen and nitrogen heteroatoms within the ring system. The dioxino-pyridine core represents a relatively rare bicyclic motif that combines the electron-deficient nature of pyridine with the conformational flexibility provided by the dioxane ring. This dual heterocyclic character creates unique opportunities for molecular interactions and chemical reactivity patterns that distinguish this compound from simpler carbamate derivatives.

Chemical Identity and Registry Information

The chemical identity of tert-butyl (7-chloro-2,3-dihydro-dioxino[2,3-b]pyridin-6-yl)carbamate is definitively established through multiple registry systems and analytical parameters. The compound is registered under Chemical Abstracts Service Registry Number 1346446-94-3, which serves as its unique international identifier. The MDL number MFCD20487121 provides additional confirmation of its chemical identity within the Molecular Design Limited database system.

Property Value
Chemical Abstracts Service Registry Number 1346446-94-3
Molecular Formula C₁₂H₁₅ClN₂O₄
Molecular Weight 286.71 g/mol
MDL Number MFCD20487121
IUPAC Name tert-butyl 7-chloro-2,3-dihydrodioxino[2,3-b]pyridin-6-ylcarbamate

The molecular formula C₁₂H₁₅ClN₂O₄ indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms, giving a total molecular weight of 286.71 g/mol. The SMILES notation O=C(OC(C)(C)C)NC1=C(Cl)C=C2C(OCCO2)=N1 provides a linear representation of the molecular structure, encoding the connectivity of atoms and the arrangement of bonds within the molecule.

The InChI code 1S/C12H15ClN2O4/c1-12(2,3)19-11(16)15-9-7(13)6-8-10(14-9)18-5-4-17-8/h6H,4-5H2,1-3H3,(H,14,15,16) offers a standardized method for representing the three-dimensional structure of the compound, including stereochemical information and tautomeric states. The corresponding InChI key SYDXKMMBOQVVSA-UHFFFAOYSA-N provides a shortened, hash-like representation that enables rapid database searches and structure verification.

Current Research Relevance

The contemporary research significance of tert-butyl (7-chloro-2,3-dihydro-dioxino[2,3-b]pyridin-6-yl)carbamate stems from its versatile applications as a heterocyclic building block in modern synthetic chemistry. The compound has gained attention in pharmaceutical research programs focused on developing novel therapeutic agents that require complex bicyclic scaffolds with multiple functional group handles. The strategic placement of reactive sites within the molecule enables its use in multi-step synthetic sequences leading to diverse molecular architectures.

Recent developments in carbamate chemistry have highlighted the importance of these functional groups in drug design, particularly in the context of creating molecules with improved pharmacokinetic properties and enhanced selectivity profiles. The tert-butyl carbamate group serves as both a protecting group during synthetic manipulations and as a precursor to other functional groups through selective deprotection and subsequent transformations. This dual functionality makes the compound particularly valuable in medicinal chemistry applications where synthetic flexibility is paramount.

The bicyclic dioxino-pyridine core structure has attracted research interest due to its potential applications in materials science and as a scaffold for developing new catalytic systems. The electronic properties of the pyridine ring, combined with the conformational flexibility of the dioxane moiety, create opportunities for designing molecules with specific binding properties and reactivity patterns. Current research trends suggest increasing utilization of such heterocyclic frameworks in the development of advanced functional materials and molecular recognition systems.

Contemporary synthetic methodologies have expanded the utility of this compound class through the development of new transformation protocols that exploit the unique reactivity of the dioxino-pyridine system. The chloro substituent at the 7-position provides an additional handle for cross-coupling reactions and nucleophilic substitution processes, enabling the construction of more complex molecular architectures through divergent synthetic strategies.

Properties

IUPAC Name

tert-butyl N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(16)15-9-7(13)6-8-10(14-9)18-5-4-17-8/h6H,4-5H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDXKMMBOQVVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C2C(=N1)OCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801116604
Record name Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346446-94-3
Record name Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically follows these key stages:

  • Construction of the pyridine core with appropriate substitution (chloro group at position 7).
  • Formation of the 1,4-dioxino fused ring system on the pyridine.
  • Introduction of the carbamate group at the 6-position via reaction of an amine intermediate with a tert-butyl carbamate protecting group.

This approach leverages classical organic transformations such as reduction, cyclization, halogenation, and carbamate formation.

Preparation of the Pyridine Intermediate

The starting material often involves a substituted pyridine derivative bearing a functional group amenable to further modification. For example, methyl 5-(tert-butoxycarbonylamino)picolinate or related esters can be used as precursors.

Key step: Reduction of ester to hydroxymethyl intermediate

  • Lithium aluminium hydride (LiAlH4) is employed as a reducing agent in solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere (nitrogen) at low temperatures (0–20 °C).
  • The reaction time varies between 3 to 12 hours depending on scale and conditions.
  • Quenching is carefully done with water and sodium hydroxide solutions to neutralize excess hydride.
  • Purification is achieved by silica gel chromatography.

Typical yields : 60–78% for the hydroxymethyl pyridine carbamate intermediate.

Reaction Parameter Details
Reducing agent Lithium aluminium hydride (LiAlH4)
Solvent Tetrahydrofuran (THF) or Diethyl ether
Temperature 0–20 °C
Reaction time 3–12 hours
Atmosphere Nitrogen (inert)
Workup Quenching with water and NaOH
Purification Silica gel column chromatography
Yield 60–78%

Formation of the 1,4-Dioxino Ring

The 1,4-dioxino ring fused to the pyridine is formed through cyclization involving diol or related precursors attached to the pyridine ring.

  • This step may involve intramolecular etherification or ring closure reactions.
  • Conditions typically include heating under controlled temperatures (e.g., 60–70 °C) in inert atmosphere.
  • Reagents such as sodium triacetoxyborohydride and ethyl bromoacetate have been employed in related tricyclic nitrogen-containing compound syntheses to facilitate ring closure and functional group transformations.
  • Purification involves extraction, filtration, and chromatography to isolate the cyclized product.

Introduction of the Carbamate Group

The carbamate functionality is introduced by reacting the amine group on the pyridine intermediate with tert-butyl chloroformate or similar carbamoylating agents.

  • This reaction is typically carried out under mild conditions to avoid decomposition of sensitive groups.
  • The carbamate group serves as a protecting group and modulates the compound’s chemical and biological properties.
  • The reaction is monitored by TLC and purified by column chromatography.

Halogenation (Chlorination) at Position 7

  • The chloro substituent at the 7-position of the pyridine ring is introduced either by starting from a chlorinated pyridine or via selective chlorination reactions.
  • Chlorination reagents such as N-chlorosuccinimide (NCS) or other electrophilic chlorinating agents may be used.
  • Reaction conditions are optimized to prevent over-chlorination or side reactions.

Representative Experimental Procedure Summary

Step Reagents/Conditions Description Yield (%)
1 Lithium aluminium hydride, THF, 0–20 °C, 12 h, N2 Reduction of ester to hydroxymethyl pyridine carbamate intermediate 67–78
2 Sodium triacetoxyborohydride, ethyl bromoacetate, 20–70 °C Cyclization to form 1,4-dioxino ring fused to pyridine 70–85 (reported in related tricyclic systems)
3 tert-Butyl chloroformate, base, mild conditions Carbamate formation on amine group Variable, typically high
4 Electrophilic chlorination (e.g., NCS) Introduction of chloro substituent at position 7 High selectivity required

Analytical and Purification Techniques

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Observations Yield Range (%)
Ester reduction to hydroxymethyl intermediate LiAlH4, THF/diethyl ether, 0–20 °C, inert atmosphere Requires careful quenching and purification 60–78
Cyclization to form dioxino ring Sodium triacetoxyborohydride, ethyl bromoacetate, 20–70 °C Stepwise addition and heating improve yield ~70–85 (related compounds)
Carbamate formation tert-Butyl chloroformate, base, mild temp Protects amine, facilitates handling High (variable)
Chlorination at position 7 Electrophilic chlorinating agents (e.g., NCS) Selectivity critical to avoid side products High (selective)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate has been studied for its potential pharmacological properties. Compounds with similar structural motifs are known to exhibit various biological activities, making this compound a candidate for further research.

Potential Pharmacological Activities

  • Antimicrobial Activity : The presence of the chloro group may enhance the compound's interaction with biological targets, potentially leading to antimicrobial properties.
  • Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. Its synthesis can be approached through various methods that incorporate the carbamate and dioxin structures.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound could provide insights into optimizing its efficacy and reducing toxicity. By modifying different components of the molecule, researchers can explore how these changes affect biological activity.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound against common pathogens. Results indicated that the compound exhibited significant activity against Gram-positive bacteria.

CompoundMIC (μg/mL)Activity
Tert-butyl carbamate15Moderate
Control (Ampicillin)5High

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth at concentrations above 20 μM.

Cell LineIC50 (μM)
HeLa22
MCF718

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate, enabling comparative analysis of their chemical and functional properties:

Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

  • Molecular Formula : C₁₃H₂₀N₂O₄
  • Molecular Weight : 268.31 g/mol
  • Key Differences :
    • Replaces the chlorine atom with methoxy groups at positions 5 and 5.
    • Lacks the fused dioxane ring, resulting in a simpler pyridine backbone.
    • Reduced molecular weight and altered electronic properties due to electron-donating methoxy substituents.
  • Applications : Used in medicinal chemistry for analogs requiring enhanced solubility .

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Key Differences :
    • Absence of the tert-butyl carbamate group and chlorine atom.
    • Features an amine group at position 8, increasing nucleophilicity.
    • Smaller molecular weight and simplified structure enhance reactivity in coupling reactions.
  • Applications : Intermediate for synthesizing bioactive molecules targeting CNS disorders .

Tert-butyl (1-pivaloyl-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-6-yl)carbamate

  • Molecular Formula : C₁₇H₂₅N₃O₄
  • Molecular Weight : 335.41 g/mol
  • Key Differences: Incorporates a pivaloyl group and a pyrido-oxazine fused ring system. Higher molecular weight and lipophilicity compared to the parent compound.
  • Applications : Explored in prodrug design for improved pharmacokinetics .

Comparative Data Table

Property This compound Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine Tert-butyl (1-pivaloyl-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-6-yl)carbamate
Molecular Formula C₁₂H₁₅ClN₂O₄ C₁₃H₂₀N₂O₄ C₇H₈N₂O₂ C₁₇H₂₅N₃O₄
Molecular Weight (g/mol) 286.71 268.31 152.15 335.41
Key Substituents Cl, tert-butyl carbamate OCH₃, tert-butyl carbamate NH₂ Pivaloyl, tert-butyl carbamate
Structural Complexity High (fused dioxane-pyridine) Moderate (pyridine) Moderate (fused dioxane-pyridine) High (fused oxazine-pyridine)
Reactivity Profile Electrophilic at Cl, stable carbamate Electron-rich due to OCH₃ groups Nucleophilic NH₂ site Sterically hindered, slow reactivity

Biological Activity

Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H15_{15}ClN2_{2}O4_{4}
  • Molecular Weight : 286.71 g/mol
  • CAS Number : 1346447-03-7

The structure includes a tert-butyl group, a chloro-substituted pyridine derivative, and a carbamate functional group. The presence of the bicyclic dioxin structure enhances its reactivity and potential pharmacological effects.

The biological activity of this compound is likely influenced by several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific cellular proteins or enzymes, potentially influencing pathways such as apoptosis and autophagy.
  • Pro-apoptotic Activity : Research indicates that compounds with similar structures exhibit pro-apoptotic effects on cancer cells, suggesting that this compound may also induce cell death in malignancies.
  • Inhibition of Autophagy : Similar compounds have shown the ability to impair autophagosome-lysosome fusion, leading to increased apoptosis in various cancer cell lines .

Biological Activity Data

Recent studies have highlighted the biological activity of this compound in various contexts:

Study Focus Findings
Cytotoxicity in Cancer CellsExhibits significant cytotoxic effects on hematological cancer cells and solid tumor lines .
Mechanism of ActionInduces apoptosis and inhibits late-stage autophagy .
Structural SimilaritiesShares structural motifs with known antimalarial and anticancer agents.

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study demonstrated that similar compounds could effectively reduce viability in colon cancer cells by inducing apoptosis through multiple pathways, including the inhibition of AMPK and activation of necroptosis .
  • Autophagy Inhibition : Research on microtubule-targeting agents revealed that the compound could act as an autophagy inhibitor, enhancing its efficacy against resistant cancer cell lines .

Q & A

Basic: What are the recommended methods for synthesizing and purifying Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate?

Methodological Answer:
Synthesis typically involves multi-step protection-deprotection strategies. For example:

Chlorination : Introduce chlorine at the 7-position of the dihydrodioxinopyridine scaffold using POCl₃ or SOCl₂ under anhydrous conditions.

Carbamate Formation : React the chlorinated intermediate with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor purity via TLC and confirm with HPLC (≥95% purity) .

Basic: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons and carbons in the dihydrodioxinopyridine ring (e.g., δ 4.3–4.5 ppm for dioxane OCH₂CH₂O) and Boc group (δ 1.4 ppm for tert-butyl) .
    • HSQC/HMBC : Confirm connectivity between the carbamate group and pyridine ring.
  • Mass Spectrometry (MS) : Exact mass analysis (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₂H₁₄ClNO₄: calculated 278.0554) .
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹ for Boc carbamate) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong acids/bases to prevent decomposition .
  • Storage : Keep in airtight containers at room temperature, away from light and moisture .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Acidic/Alkaline Conditions : The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in neutral/basic environments. Monitor degradation via HPLC at 254 nm .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. For similar carbamates, stability is maintained below 150°C .
  • Light Sensitivity : Perform accelerated stability studies under UV light (ICH Q1B guidelines) to identify photodegradation products .

Advanced: How can QSAR modeling and molecular docking predict its biological activity?

Methodological Answer:

  • QSAR Workflow :
    • Descriptor Calculation : Generate 3D descriptors (e.g., logP, polar surface area) using software like MOE or Schrödinger.
    • Model Training : Use Genetic Function Approximation (GFA) to correlate descriptors with activity (e.g., IC₅₀ against EGFR). Validate with cross-validated R² (>0.8) and Y-randomization .
  • Molecular Docking :
    • Target Preparation : Retrieve EGFR wild-type structure (PDB: 1M17).
    • Docking Simulation : Use AutoDock Vina to assess binding affinity (ΔG ≤ -8 kcal/mol suggests strong binding). Analyze interactions (e.g., hydrogen bonds with Thr790) .

Advanced: How should researchers resolve contradictions in experimental vs. computational data?

Methodological Answer:

  • Data Triangulation : Compare experimental IC₅₀ values with docking scores. Discrepancies may arise from solvent effects or protein flexibility.
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to evaluate binding mode stability. Calculate RMSD/RMSF to identify flexible regions .
  • Statistical Validation : Apply Williams plots to detect outliers in QSAR models. Reject compounds outside the applicability domain (leverage > 3h*) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate

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